3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
For large-scale production, flow photochemical methods are often employed due to their efficiency and scalability. These methods allow for the rapid construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . Subsequent transformations can be performed in batch processes to obtain the final product in multigram quantities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The bicyclic framework can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: Suzuki–Miyaura coupling is a common method used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Haloform Reaction: Utilizes halogenating agents to introduce halogen atoms into the bicyclic framework.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere to replace phenyl rings in drug molecules, improving their solubility, metabolic stability, and overall pharmacokinetic properties.
Biological Studies: Employed as a probe in biological studies to investigate the interactions of drugs with their molecular targets.
Material Science: Utilized in the development of new materials with unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic framework provides a rigid and sterically demanding structure that can enhance binding affinity and selectivity. The presence of the chloro and fluoro substituents further modulates the electronic properties of the compound, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design, where it can be used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-7-2-1-3-8(14)9(7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOAQJHJPLZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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